

diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *diSulfo-Cy3 alkyne*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the spectral properties, applications, and experimental protocols for **diSulfo-Cy3 alkyne**, a water-soluble fluorescent probe. Designed for precision and clarity, this document serves as a critical resource for professionals engaged in molecular labeling and detection.

Core Spectroscopic and Physical Properties

diSulfo-Cy3 alkyne is a bright, orange-fluorescent dye valued for its high water solubility and pH insensitivity across a broad range (pH 4 to 10).[1] Its absorbance and emission spectra are identical to the well-characterized Cy3 fluorophore.[2][3] The presence of two sulfo groups enhances its hydrophilicity, making it particularly suitable for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents. [4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for **diSulfo-Cy3 alkyne**, compiled from various sources to aid in experimental design and comparison.

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	548 nm - 555 nm	[1][2][6][7]
Emission Maximum (λ_{em})	563 nm - 572 nm	[1][2][6][7][8]
Molar Extinction Coefficient	150,000 - 162,000 M ⁻¹ cm ⁻¹	[1][6][7][8]
Fluorescence Quantum Yield	0.1 - 0.15	[2][6][8]
Molecular Weight	~675.8 g/mol (Sodium Salt)	[2]
Solubility	Water, DMSO, DMF	[1][2][7]

Experimental Protocols: Labeling via Copper-Catalyzed Click Chemistry

diSulfo-Cy3 alkyne is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry." [2][4] This highly efficient and bioorthogonal reaction forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified biomolecule. [1]

General Protocol for Labeling Azide-Modified Proteins

This protocol provides a general methodology for the conjugation of **diSulfo-Cy3 alkyne** to a protein containing an azide group. Optimization may be required for specific proteins and applications.

Materials:

- Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.
- diSulfo-Cy3 alkyne**
- Copper(II) sulfate (CuSO₄)
- Reducing agent: Sodium Ascorbate

- Copper ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
- Degassing equipment (e.g., nitrogen or argon gas)
- Purification system (e.g., size-exclusion chromatography or dialysis)

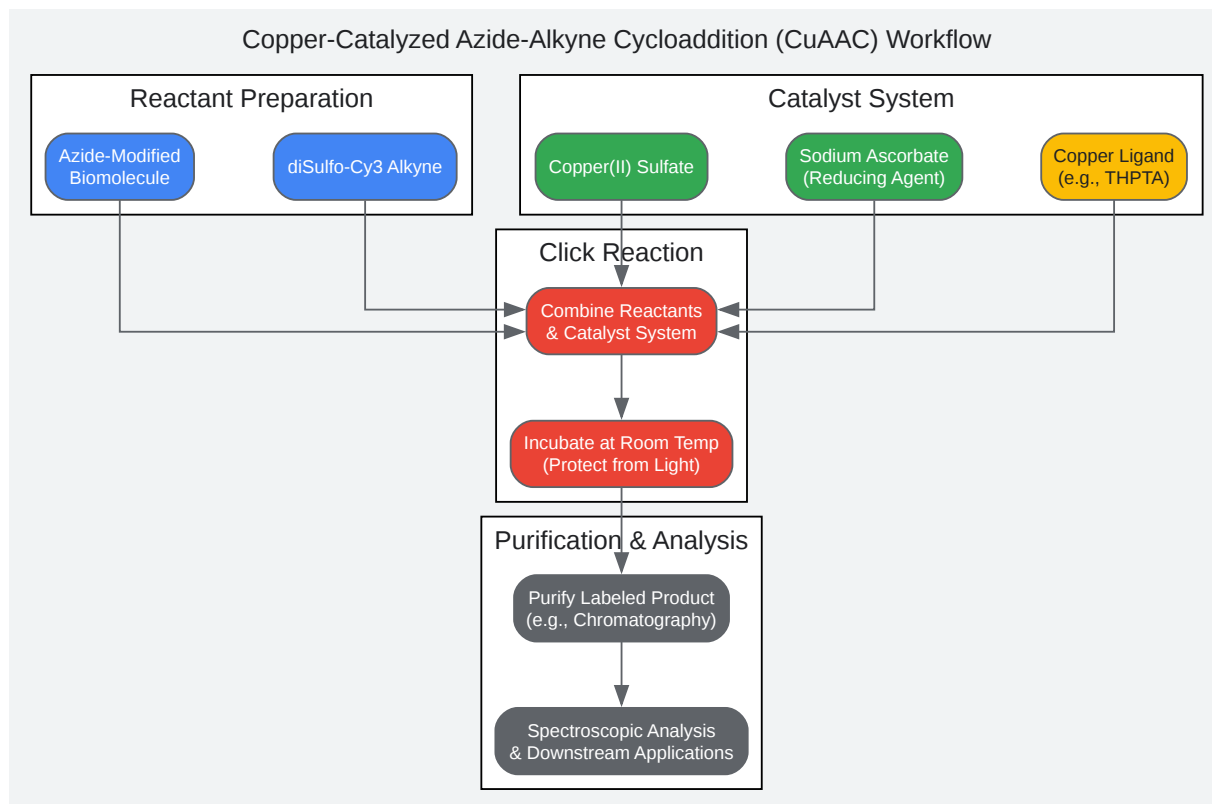
Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **diSulfo-Cy3 alkyne** in water or DMSO.
 - Prepare a 20 mM stock solution of CuSO₄ in water.
 - Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
 - If using a ligand, prepare a stock solution of THPTA or TBTA.
- Reaction Setup:
 - In a microcentrifuge tube, combine the azide-modified protein with the reaction buffer to the desired final volume.
 - Add the **diSulfo-Cy3 alkyne** stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 3-10 fold molar excess of the dye is common.
 - If using a copper ligand, add it to the reaction mixture.
 - Add the CuSO₄ stock solution to the mixture.
 - Degas the solution by bubbling with an inert gas like nitrogen or argon for several minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
- Initiation of the Click Reaction:

- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Protect the reaction from light and incubate at room temperature for 1-4 hours, or overnight if necessary. Gentle mixing during incubation is recommended.
- Purification of the Labeled Protein:
 - Following incubation, purify the diSulfo-Cy3 labeled protein from unreacted dye and catalyst components. This is typically achieved using size-exclusion chromatography, dialysis, or spin columns.

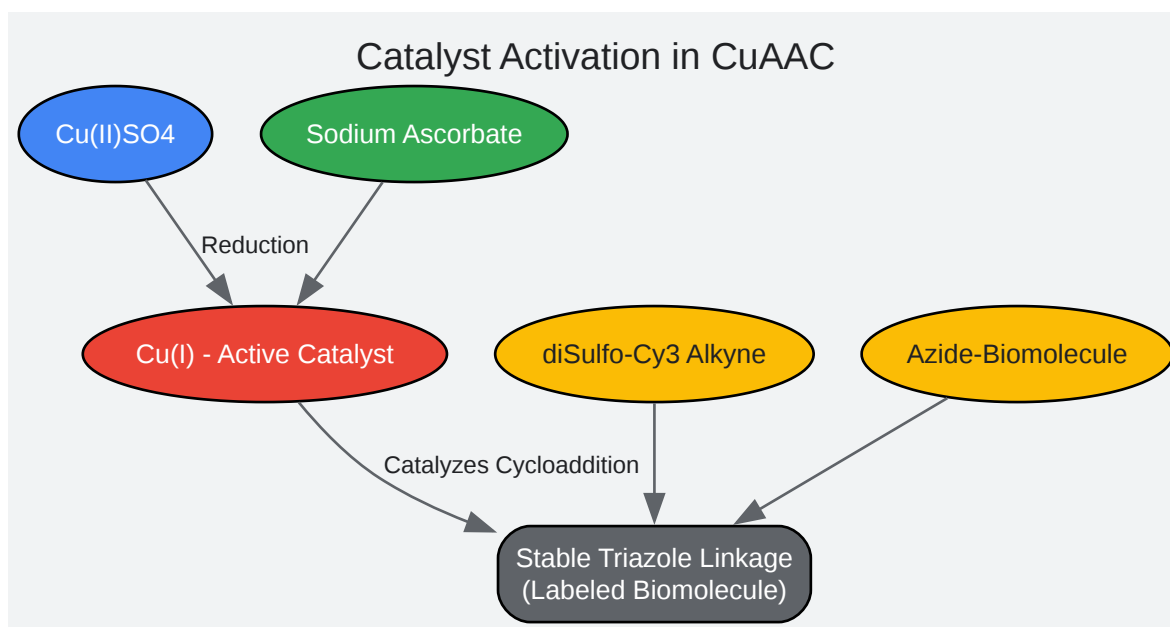
Visualizing the Workflow

To better illustrate the experimental process, the following diagrams created using Graphviz depict the logical flow of the labeling and detection process.



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Caption: Workflow for labeling an azide-modified biomolecule with **diSulfo-Cy3 alkyne**.



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Caption: The central role of copper(I) in catalyzing the click reaction.

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